![molecular formula C49H35Cl2N7O5 B13803863 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- CAS No. 56418-72-5](/img/structure/B13803863.png)
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-methylaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthalenecarboxamide under controlled pH conditions to form the azo compound. The reaction is usually carried out in an aqueous medium with the addition of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the cleavage of azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Cleaved products with carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and cellular structures. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The aromatic rings facilitate binding to hydrophobic sites on proteins and other macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxamide, 1-chloro-
- 2-Naphthalenecarboxamide, 4-[(2-chloro-4-nitrophenyl)azo]-
- 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-
Uniqueness
2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy- stands out due to its specific substitution pattern, which imparts unique color properties and stability. The presence of multiple azo groups and hydroxyl functionalities enhances its reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
56418-72-5 |
|---|---|
Molekularformel |
C49H35Cl2N7O5 |
Molekulargewicht |
872.7 g/mol |
IUPAC-Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[[4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]carbamoyl]phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C49H35Cl2N7O5/c1-27-39(50)13-7-15-41(27)55-57-43-35-11-5-3-9-30(35)25-37(45(43)59)48(62)53-32-19-17-29(18-20-32)47(61)52-33-21-23-34(24-22-33)54-49(63)38-26-31-10-4-6-12-36(31)44(46(38)60)58-56-42-16-8-14-40(51)28(42)2/h3-26,59-60H,1-2H3,(H,52,61)(H,53,62)(H,54,63) |
InChI-Schlüssel |
JEHUFDCZTMGLEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
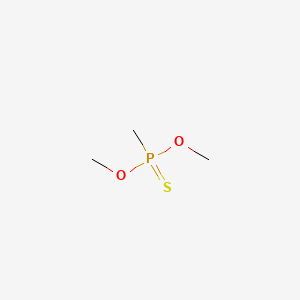
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
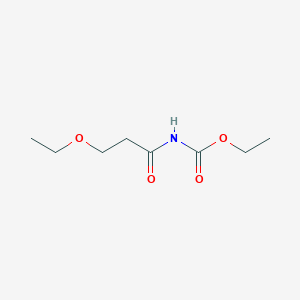
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
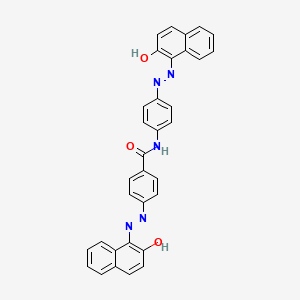
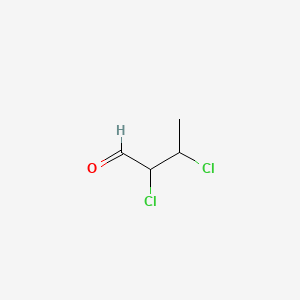
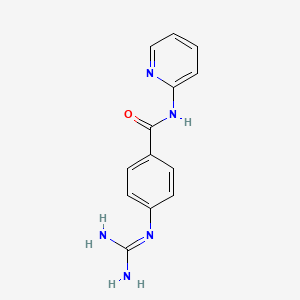
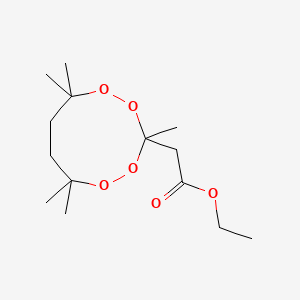
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
